molecular formula C9H6BrNO B1278382 8-Bromoquinolin-2(1H)-one CAS No. 67805-67-8

8-Bromoquinolin-2(1H)-one

Cat. No.: B1278382
CAS No.: 67805-67-8
M. Wt: 224.05 g/mol
InChI Key: HGJBIJWBYATVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Tautomerism

8-Bromoquinolin-2(1H)-one derivatives, such as 2-aryl-3-bromoquinolin-4(1H)-ones, have been extensively studied using various spectroscopic and computational techniques. These compounds exhibit tautomerism and are primarily found as NH-4-oxo derivatives in both solution and solid states. Their structure and carbonyl nature have been corroborated by comparing their spectroscopic data with corresponding N-methylated and O-methylated derivatives (Mphahlele et al., 2002).

Photolabile Protecting Group for Biological Studies

8-Bromo-7-hydroxyquinoline (BHQ), a derivative, is used as a photoremovable protecting group, particularly in physiological studies. It shows efficiency in photolysis by both single-photon and two-photon excitation, making it suitable for real-time investigation of physiological functions in living tissue (Zhu et al., 2006).

Coordination Behavior in Metal Complexes

Studies on the coordination behavior of 8-Bromoquinoline with metal complexes have revealed its ability to form various metal-quinolyl complexes. These complexes exhibit interesting properties like solvatochromism, which have been investigated in detail (Enders et al., 2001).

Antiangiogenic Effects

Certain derivatives, like 2-aryl-3-bromoquinolin-4(1H)-ones, have demonstrated antiangiogenic effects. They have shown the ability to reduce endothelial cell numbers and inhibit neovessel growth, making them potential candidates for therapeutic applications in conditions where angiogenesis is a factor (Mabeta et al., 2009).

Synthesis and Application in Organic Chemistry

This compound derivatives have also found applications in organic synthesis, acting as intermediates in the synthesis of complex organic molecules. Their role in various chemical reactions, like C-H heteroarylation, has been explored, contributing to the synthesis of diverse chemical structures (Bruneau et al., 2014).

Safety and Hazards

8-Bromoquinolin-2(1H)-one is classified as a warning under the GHS system . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

8-bromo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJBIJWBYATVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448855
Record name 8-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67805-67-8
Record name 8-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Aluminum chloride (2.6 g, 19.92 mmol) was added to a solution of N-(2-bromophenyl)cinnamamide (1.0 g, 3.32 mmol) in chlorobenzene, and the resulting mixture was heated at 125° C. for 2 h. The reaction mixture was then cooled to 50° C. and treated with ice-cold water (25 mL) to provide a brown precipitate. The precipitate was collected by vacuum filtration and dried in vacuo, then triturated with EtOH to provide 8-bromoquinolin-2(1H)-one (0.5 g, 67% yield) as an off-white solid. m/z (ESI, +ve) 226.2 (M+H)+
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of N-(2-bromophenyl)cinnamamide (172.3 g, 570.3 mmol), aluminum chloride (456 g, 342 mmol) and chlorobenzene (1000 ml) were allowed to stir at 100° C. for 7 hours followed by cooling to ambient temperature overnight. The resulting mixture was poured onto 2 kg of ice and was allowed to warm to ambient temperature over 1 hour. The resulting mixture was extracted with dichloromethane. The combined organic layers were dried over MgSO4 and concentrated under reduced pressure. The resulting solids were triturated with 1000 ml hexanes. The solids were vacuum dried to yield title compound. (83 g, 65% yield) MS ESI (+) m/z 224 and 226 (M+1 of each isotope) detected.
Quantity
172.3 g
Type
reactant
Reaction Step One
Quantity
456 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods III

Procedure details

6 g (22.21 mmol) of N-(2-bromo-phenyl)-3-ethoxy-acrylamide are added batchwise to 30 ml of concentrated sulphuric acid (exothermic) and stirred for one hour. The reaction mixture is poured onto ice water and the precipitate formed is filtered off. The product is purified by column chromatography on silica gel (eluant: dichloromethane/ethyl acetate=3:1).
Name
N-(2-bromo-phenyl)-3-ethoxy-acrylamide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromoquinolin-2(1H)-one
Reactant of Route 3
8-Bromoquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
8-Bromoquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
8-Bromoquinolin-2(1H)-one
Reactant of Route 6
8-Bromoquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.